Allosecurinin

Description

Botanical Sources of Allosecurinine and Related Securinega Alkaloids

The distribution of allosecurinine and its related alkaloids is primarily confined to a specific group of plants within the Phyllanthaceae family. nih.govuzh.ch These compounds are considered secondary metabolites, produced by the plants as part of their defense mechanisms. The accumulation of these alkaloids can vary depending on the plant species, geographical location, and even the specific part of the plant.

Species within the Securinega Genus

The Securinega genus is a primary source of this compound and its isomers. uzh.ch Historically, Securinega suffruticosa has been a well-documented source of these alkaloids. wikipedia.org This deciduous shrub, native to East Asia, is also known in traditional Chinese medicine. wikipedia.org Research has shown that the alkaloid content in these plants can be influenced by external factors such as plant growth regulators. uzh.chuzh.ch While the genus is a known source, the botanical classification has seen some revisions, with some species previously under Securinega now placed in the Flueggea genus. wikipedia.org

Identification in Margaritaria indica and M. discoidea

Allosecurinine, also known by the synonym Phyllochrysine, has been isolated from Margaritaria indica. chemsrc.comresearchgate.net This tropical tree is another member of the Phyllanthaceae family. uzh.ch Chemical investigations of M. indica have revealed the presence of a variety of Securinega alkaloids, including allosecurinine and its derivatives. researchgate.net Similarly, Margaritaria discoidea, a plant used in traditional African medicine, has been identified as a source of allosecurinine. chemsrc.comresearchgate.net

Occurrence in Flueggea suffruticosa and Phyllanthus niruri

Flueggea suffruticosa, a plant found abundantly on the Korean peninsula, is a significant source from which allosecurinine can be extracted in substantial quantities. kaist.ac.kr The twigs and leaves of this plant, in particular, have been found to contain a variety of Securinega alkaloids. wikipedia.orgresearchgate.net Allosecurinine has also been reported in Phyllanthus niruri. uzh.chnih.gov This plant, commonly known as the "stonebreaker," is found in tropical and subtropical regions and has a history of use in traditional medicine systems. ijpsjournal.comscielo.br However, the presence and concentration of Securinega alkaloids in P. niruri can vary based on the plant's geographical origin, with some studies on Brazilian samples not detecting them. uzh.chuzh.ch

Table 1: Botanical Sources of this compound

| Genus | Species | Common Name | Family |

| Securinega | S. suffruticosa | - | Phyllanthaceae |

| Margaritaria | M. indica | - | Phyllanthaceae |

| Margaritaria | M. discoidea | - | Phyllanthaceae |

| Flueggea | F. suffruticosa | One-leaf-fall | Phyllanthaceae |

| Phyllanthus | P. niruri | Stonebreaker | Phyllanthaceae |

General Methodologies for Natural Product Isolation from Plant Matrices

The extraction and purification of allosecurinine from plant materials involve a series of standard and advanced laboratory techniques designed to separate the target compound from a complex mixture of other phytochemicals. nih.gov

The initial step typically involves the preparation of the plant material, which is often dried and powdered to increase the surface area for extraction. nih.gov An organic solvent is then used to liberate the alkaloids from the plant matrix. nih.gov The choice of solvent is crucial and depends on the polarity of the target compounds. For alkaloids like allosecurinine, solvents such as dichloromethane are often employed.

A common primary extraction method is maceration, where the plant material is soaked in a solvent for an extended period. nih.gov This may be followed by percolation, where the solvent is allowed to pass through the plant material. sdiarticle5.com Another traditional method is Soxhlet extraction, a continuous process that uses a small amount of solvent repeatedly. sdiarticle5.comresearchgate.net Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also utilized to improve efficiency and reduce solvent consumption. researchgate.netmdpi.com These methods use sound waves or microwaves to disrupt plant cell walls, facilitating the release of the desired compounds. mdpi.com

Following initial extraction, the crude extract contains a mixture of various compounds. nih.gov A common purification strategy for alkaloids involves acid-base extraction. masterorganicchemistry.com The crude extract is dissolved in an organic solvent and treated with an acidic aqueous solution. The basic alkaloids move into the acidic water layer as salts. This aqueous layer is then separated and basified, causing the alkaloids to precipitate or be re-extracted into an organic solvent in their free base form. For instance, in the isolation from Phyllanthus discoideus leaves, the plant material is first treated with ammonia to break down cell structures, followed by percolation with dichloromethane. The resulting extract is then subjected to an acid-base treatment to separate the crude alkaloid mixture.

Further purification is typically achieved through various chromatographic techniques. nih.gov Column chromatography is a fundamental method used for large-scale separation. nih.gov For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is widely used. nih.gov HPLC is a versatile technique that can be used for both analytical and preparative purposes, allowing for the isolation of pure compounds from complex mixtures. nih.gov Other chromatographic methods like flash chromatography and Sephadex chromatography may also be employed in the purification process. nih.gov

Table 2: Common Isolation Techniques

| Technique | Principle | Application in Alkaloid Isolation |

| Solvent Extraction | Dissolving target compounds in a suitable solvent. | Initial removal of alkaloids from plant material using solvents like methanol or dichloromethane. |

| Acid-Base Extraction | Separating basic compounds (alkaloids) from neutral and acidic compounds based on their solubility in acidic/basic solutions. | A key purification step to selectively isolate alkaloids from the crude plant extract. |

| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase as they are passed through a column with a mobile phase. | Pre-purification of the crude alkaloid extract to separate major components. |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography providing higher resolution and speed. | Final purification step to obtain highly pure allosecurinine. |

| Crystallization | Purifying a solid compound by dissolving it in a hot solvent and allowing it to cool slowly, forming pure crystals. | Can be used as a final purification step if the compound crystallizes well. |

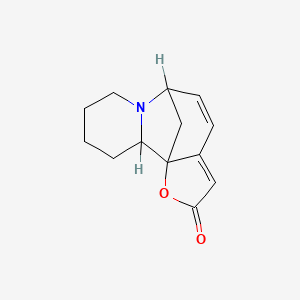

Structure

3D Structure

Properties

IUPAC Name |

14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859919 | |

| Record name | 9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-68-4, 1857-30-3, 6704-68-3, 5610-40-2 | |

| Record name | 2-Allosecurinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinan-11-one, (7beta,9beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001857303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Virosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Origin and Isolation Methodologies in Academic Research

Efficacy against Various Fungal Strains

Allosecurinin has been identified as possessing antifungal activity targetmol.cnmolnova.cnselleck.cn. Studies have indicated its efficacy against fungal strains, including Mucor circinelloides, a pathogen responsible for mucormycosis researchgate.net. While specific minimum inhibitory concentration (MIC) data for this compound against a broad spectrum of fungal strains are still being compiled, its general antifungal properties are recognized targetmol.cnmolnova.cnselleck.cnresearchgate.net.

In Silico Studies on Interactions with Fungal Targets (e.g., CotH Receptors, RNA-dependent RNA Polymerase)

Computational studies have provided insights into the molecular mechanisms underlying this compound's antifungal activity. Molecular docking simulations have explored its interactions with key fungal targets. Notably, this compound has shown a binding energy of -7.6 Kcal/mol against the CotH2 receptor, suggesting a potential inhibitory interaction researchgate.netresearchgate.net. Furthermore, RNA-dependent RNA polymerase (RdRp) has been identified as a crucial enzyme in fungal pathogens, and in silico studies have investigated the potential of various phytochemicals, including those related to this compound, against such targets researchgate.netmdpi.com.

Table 2: In Silico Binding Energies of this compound with Fungal Targets

| Fungal Target | Binding Energy (Kcal/mol) |

| CotH2 | -7.6 |

Table 3: Differentiation Induction in Leukemia Cells

| Compound/Activity | Target Cell Line | Effect |

| BA-3 | Leukemia cells | Induced differentiation (granulocytosis) |

| Securinine (B1681715) | Leukemia cells | Induced differentiation |

Biosynthesis of Allosecurinin

Proposed Biogenetic Pathways of Securinega Alkaloids

The fundamental building blocks for the Securinega alkaloid skeleton have been identified through radiolabeling experiments as the amino acids lysine (B10760008) and tyrosine. researchgate.net Lysine is the precursor to the piperidine (B6355638) A-ring, while tyrosine gives rise to the C/D ring system. researchgate.net These precursors are thought to merge, forming a key tricyclic intermediate. hebmu.edu.cnuzh.ch

From this common intermediate, the pathways diverge. One long-standing hypothesis suggests that this intermediate can undergo reduction and amination to directly form the azabicyclo[3.2.1]octane system characteristic of allosecurinin (4). uzh.ch An alternative and more recent hypothesis proposes a rearrangement mechanism. This theory suggests that alkaloids with an azabicyclo[2.2.2]octane core, such as secu'amamine E, are formed first. uzh.ch These compounds could then serve as biosynthetic intermediates, rearranging into the more stable azabicyclo[3.2.1]octane framework of this compound, possibly via a transient aziridinium (B1262131) ion intermediate. uzh.ch This latter hypothesis has gained experimental support from synthetic studies that successfully convert the azabicyclo[2.2.2]octane core into the azabicyclo[3.2.1]octane system. uzh.ch

A plausible biosynthetic hypothesis for this compound and related compounds is outlined below: nih.gov

| Step | Precursor(s) | Key Transformation | Product(s) |

| 1 | Menisdaurilide (B1221709), 1-Piperideine | Vinylogous Mannich reaction and subsequent aza-Michael addition. nih.govresearchgate.net | Secu'amamine E |

| 2 | Secu'amamine E | N-oxidation followed by a Cope elimination and 1,2-amine shift. researchgate.netnih.gov | Allosecurinine (B2590158) |

Identification and Characterization of Key Biosynthetic Intermediates

Several key intermediates have been proposed and, in some cases, identified, shedding light on the step-by-step assembly of this compound.

The biosynthesis is believed to involve a crucial vinylogous Mannich reaction between a derivative of menisdaurilide and 1-piperideine. nih.govresearchgate.net This reaction is thought to produce secu'amamine E, an alkaloid featuring the azabicyclo[2.2.2]octane core. uzh.chnih.gov The isolation of secu'amamine E from Securinega suffruticosa lends support to its role as a natural intermediate. uzh.ch Subsequent transformations of secu'amamine E are then required to yield the this compound skeleton.

A critical step in the diversification and rearrangement of the Securinega scaffold involves the oxidation of the tertiary amine. researchgate.net Oxidation of the amine in precursors like allosecurinine or its epimer viroallosecurinine (B1181178) yields the corresponding N-oxide derivative. researchgate.netresearchgate.net This N-oxide is not an endpoint but rather a branching point for further transformations. researchgate.net

The (viro)this compound-N-oxide is a presumed biosynthetic precursor to a pluripotent C2-enamine derivative. researchgate.netnih.gov This key enamine intermediate can be generated from the N-oxide via a regioselective Polonovski-type reaction. researchgate.netnih.gov Synthetic studies have demonstrated that this transformation can be achieved using reagents like VO(acac)₂. researchgate.netnih.gov This C2-enamine is highly reactive and serves as a precursor to other complex alkaloids, such as secu'amamine A, through formal hydration and a 1,2-amine shift. researchgate.netnih.gov

The proposed sequence is summarized in the table below:

| Precursor | Reaction | Intermediate | Significance |

| Allosecurinine / Viroallosecurinine | Amine Oxidation | (Viro)this compound-N-Oxide | Branching point for high-oxidation state alkaloids. researchgate.net |

| (Viro)this compound-N-Oxide | Polonovski Reaction | C2-Enamine Derivative | Pluripotent intermediate for further diversification. researchgate.netnih.gov |

Insights from Biomimetic Synthesis into Biosynthetic Mechanisms

Biomimetic synthesis, which seeks to replicate proposed biosynthetic steps in the laboratory, has been an invaluable tool for testing and refining hypotheses about this compound's formation. numberanalytics.comnih.gov These synthetic endeavors provide experimental evidence for the feasibility of proposed pathways. researchgate.net

Key insights from biomimetic syntheses include:

Validation of the Mannich Reaction: The total synthesis of allosecurinine has been accomplished starting from (+)-menisdaurilide, using a vinylogous Mannich reaction as the key step to assemble the core structure, thus supporting its role in the natural pathway. researchgate.net

Rearrangement of the Azabicyclo[2.2.2]octane Core: Synthetic chemists have successfully converted alkaloids with the azabicyclo[2.2.2]octane framework (like secu'amamine E) into the azabicyclo[3.2.1]octane congeners found in this compound. uzh.ch These experiments strongly suggest that such a rearrangement is a viable, if not central, mechanism in the biosynthesis. uzh.ch

Generation and Reactivity of Enamine Intermediates: The synthesis of the key C2-enamine derivative from (viro)this compound-N-oxide via a VO(acac)₂-mediated regioselective Polonovski reaction was a significant breakthrough. researchgate.netnih.gov The subsequent conversion of this synthetic enamine into other natural products like secu'amamine A through a biomimetic 1,2-amine shift provides powerful evidence for its role as a key biosynthetic intermediate. researchgate.netnih.gov

These synthetic achievements not only confirm the plausibility of the proposed biosynthetic routes but also provide a deeper understanding of the chemical reactivity that nature harnesses to construct these complex molecules. researchgate.net

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the Allosecurinin Core Structure

The historical development of Securinega alkaloid synthesis began with the isolation of securinine (B1681715) in 1956 illinois.edu. Early synthetic efforts were marked by difficulties in assembling the polycyclic core and establishing the correct stereochemistry, reflecting the inherent complexity of these molecules nih.govnih.gov.

Divergent Total Syntheses of Securinega Alkaloids

Divergent synthetic strategies have been instrumental in accessing multiple Securinega alkaloids from common intermediates, mirroring the biosynthetic pathways that often involve diversification from a core precursor nih.govresearchgate.netkaist.ac.kr. For instance, a time-efficient divergent synthesis has enabled access to a dozen Securinega alkaloids featuring (neo)(nor)securinane skeletons, and has also facilitated the reassignment of absolute configurations for certain natural products researchgate.net.

A significant application of divergent synthesis involves the transformation of this compound into more complex Securinega alkaloids. This compound can be converted into 2,3-dehydroallosecurinine, a versatile intermediate that has been divergently functionalized to yield alkaloids such as flueggeacosine B and suffranidine B nih.govkaist.ac.kr. Similarly, the C2/C3 enamine moiety of 2,3-dehydroallosecurinine has been leveraged for the divergent synthesis of secu'amamine A and fluvirosaones A and B nih.gov. These approaches underscore the utility of key intermediates in accessing a family of related natural products, highlighting the power of convergent and divergent synthetic planning nih.govillinois.edu.

Key Chemical Transformations Employed in this compound Synthesis

The synthesis of this compound and its analogues relies on a suite of powerful chemical transformations that facilitate the construction of its complex tetracyclic framework.

Vinylogous Mannich Reactions

The vinylogous Mannich reaction has emerged as a cornerstone transformation in the synthesis of this compound and other Securinega alkaloids illinois.eduresearchgate.netnih.gov. This reaction involves the conjugate addition of an enol or enolate equivalent to an imine or iminium ion, leading to the formation of β-amino carbonyl compounds nih.govwikipedia.org.

In the synthesis of this compound, a bio-inspired vinylogous Mannich reaction was identified as a key step for assembling the core structure researchgate.net. This methodology has also been successfully applied to the synthesis of related alkaloids such as bubbialidine and secu'amamine E researchgate.net. The reaction's utility is further demonstrated by its application in constructing the sp³-sp² attached-ring system found in the synthesis of secupyritines A-C researchgate.net. Contemporary research has also focused on asymmetric catalytic versions of the vinylogous Mannich reaction, employing chiral copper(II) complexes or organocatalysts to achieve high levels of stereo- and enantioselectivity in the formation of crucial building blocks encyclopedia.pubsioc-journal.cn.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) represents another critical tool in the synthetic chemist's repertoire for constructing cyclic systems, including those present in Securinega alkaloids illinois.eduresearchgate.netrsc.orgwikipedia.orgmedwinpublishers.com. RCM is a catalytic process that forms unsaturated rings through the intramolecular metathesis of two alkene functionalities, with ethylene (B1197577) typically released as a byproduct wikipedia.orgorganic-chemistry.org.

RCM has been strategically employed as a key transformation in the synthesis of (−)-norsecurinine rsc.org. Within the broader context of Securinega alkaloid synthesis, RCM has been instrumental in forming the C-ring and, in certain instances, the D-ring of the tetracyclic core researchgate.net. An exemplary one-step C/D ring formation approach utilizing tandem RCM was reported in a stereoselective total synthesis of securinine researchgate.net. The functional group tolerance and robustness of modern ruthenium-based catalysts have established RCM as a highly versatile method for accessing various ring sizes and complex molecular architectures, including those found in natural products wikipedia.orgorganic-chemistry.org.

Compound List

this compound

Securinega alkaloids

Flueggenine C

Secu'amamine A

Fluvirosaones A

Fluvirosaones B

Flueggines D

Flueggines I

2,3-dehydroallosecurinine

Flueggeacosine B

Suffranidine B

4α-Hydroxyallosecurinine

Securingine F

(+)-Virosine B

(−)-Episecurinol A

Bubbialidine

Secu'amamine E

(−)-Norsecurinine

(−)-Niruroidine

(−)-Flueggine A

(+)-Aquilegiolide

Secupyritines A

Secupyritines B

Secupyritines C

(+)-Dimericbiscognienyne A

(+)-Phyllantidine

(+)-Phyllanthine

4-epi-Phyllanthine

Securitinine

Secu'amamine D

Gramine derivatives

Indole alkaloids

Strychnine

Tubifoline

Dehydrotubifoline

Virosaine A

Virosaine B

Akuammicine

Yersiniabactin

Micacocidin

Staurosporinone

Enterobactin

Vibriobactin

Pyochelin

Myxochelin

Data Table: Key Synthetic Approaches to this compound and Related Securinega Alkaloids

| Target Alkaloid | Key Transformation(s) | Starting Material / Precursor | Steps | Overall Yield | Citation(s) |

| This compound | Vinylogous Mannich reaction | (+)-Menisdaurilide | 7 | 40% | researchgate.net |

| (-)-Allosecurinine | Cyclopropane formation, deprotections, cyclization | (Chiral precursor) | 15 | 5% | researchgate.netnih.govscilit.com |

| (-)-Securine | Asymmetric synthesis | trans-4-hydroxy-L-proline | 18 | 16% | nih.govrsc.org |

| (-)-Secu'amamine A | Enantioselective synthesis, conjugate addition, cyclization | d-proline | 15 | ~9% | acs.org |

| (-)-Norsecurinine | Ring-Closing Metathesis (RCM) | (Various) | N/A | N/A | rsc.org |

| Flueggeacosine B | Divergent synthesis from 2,3-dehydroallosecurinine | This compound | N/A | N/A | kaist.ac.kr |

| Suffranidine B | Divergent synthesis from 2,3-dehydroallosecurinine | This compound | N/A | N/A | kaist.ac.kr |

| Secupyritines A-C | Vinylogous Mannich, Suzuki coupling, intramolecular aza-Michael | (Biogenetic building blocks) | 14-16 | N/A | researchgate.net |

| 4α-Hydroxyallosecurinine | Ellman's epimerization, Mitsunobu reaction | (Various) | N/A | N/A | thieme-connect.com |

Intramolecular Aza-Michael Additions

Intramolecular aza-Michael additions are powerful tools for forming nitrogen-containing heterocycles, a common motif in natural products like this compound. These reactions involve the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl system within the same molecule, leading to the formation of cyclic structures. While specific applications of intramolecular aza-Michael additions directly to this compound synthesis were not extensively detailed in the provided search results, this methodology is broadly recognized for constructing complex nitrogenous scaffolds nih.govrsc.orgyccskarad.comgeorgiasouthern.edu. The general principle involves activating the Michael acceptor and facilitating the nucleophilic attack by the amine. Various catalysts, including Lewis acids and organocatalysts, can promote these reactions, often with high stereoselectivity yccskarad.combeilstein-journals.org. The success of such an approach in this compound synthesis would likely depend on the precise positioning of the amine and the unsaturated carbonyl within a precursor molecule, enabling the formation of the characteristic ring systems.

Fragment-Coupling Strategies

Fragment-coupling strategies are essential for the convergent synthesis of complex molecules, allowing for the modular assembly of smaller, readily accessible building blocks. This approach has been utilized in the synthesis of various natural products, including those with intricate skeletal frameworks nih.govdigitellinc.comresearchgate.netresearchgate.net. For this compound, a fragment-coupling approach would involve synthesizing key structural units that can be efficiently joined together. For instance, the synthesis of dimeric securinega alkaloids like flueggeacosine B has employed fragment coupling, specifically utilizing palladium-catalyzed cross-coupling reactions nih.gov. While direct examples of fragment coupling for this compound's core structure were not explicitly detailed, the general strategy involves preparing functionalized fragments and then joining them through robust coupling reactions, such as those catalyzed by transition metals. This method offers flexibility in introducing structural variations and can be more efficient for complex targets compared to linear syntheses.

Visible-Light-Mediated and Metal-Catalyzed Transformations (e.g., Cu-catalyzed CDC)

Visible-light-mediated and metal-catalyzed transformations have revolutionized organic synthesis by enabling reactions under mild conditions with high efficiency and selectivity. Copper-catalyzed cross-dehydrogenative coupling (Cu-catalyzed CDC) is a prominent example, facilitating C-C and C-heteroatom bond formation through the oxidative activation of C-H bonds nih.govmdpi.comnih.govbeilstein-journals.orgorganic-chemistry.org. This methodology has been successfully applied to streamline synthetic routes for complex molecules.

Notably, the synthesis of the dimeric securinega alkaloid flueggeacosine B from this compound utilized a visible-light-mediated Cu-catalyzed CDC reaction between an aldehyde and an electron-deficient olefin, significantly shortening the synthetic pathway to four steps nih.gov. This approach directly forms a conjugated dicarbonyl moiety, a common feature in natural products. Furthermore, visible-light photocatalysis combined with transition metal catalysis offers a powerful platform for novel transformations, often operating via a single catalytic cycle where the metal complex harvests light and catalyzes the reaction beilstein-journals.orgrsc.orgnih.govnih.gov. These methods are highly desirable for their sustainability and efficiency.

Polonovski Reactions and Amine Shifts

The Polonovski reaction and related amine shifts are crucial for modifying amine functionalities and rearranging molecular skeletons, particularly in alkaloid synthesis. The Polonovski reaction typically involves the activation of tertiary amine N-oxides with anhydrides or acyl halides, leading to iminium ion intermediates that can undergo further transformations chemistry-reaction.comorganicreactions.orgpsu.edu. This reaction has been employed in the synthesis of natural products, including the antitumour alkaloid vinblastine (B1199706) psu.edu.

More recently, a vanadium-mediated regioselective Polonovski reaction of (viro)allosecurinine N-oxides has been used to access key enamine intermediates, which are precursors to natural products like Secu'amamine A and Fluvirosaones A and B researchgate.netresearchgate.netresearchgate.net. These enamine intermediates can then undergo formal hydration and 1,2-amine shifts to yield Secu'amamine A researchgate.net. The relative stereochemistry at the C2 position of these intermediates is critical in directing the subsequent 1,2-amine shift, leading to different products researchgate.net.

Oxidative Modifications and Rearrangements

Oxidative modifications and rearrangements are vital for accessing diverse structural motifs and achieving complex molecular architectures. Research has explored the oxidative transformations of this compound and related alkaloids. For instance, studies have investigated the bromination and oxidation of securinine, leading to ring contraction and oxidation rearrangement products researchgate.net. These reactions highlight the reactivity of the securinega alkaloid core under oxidative conditions.

A specific example involves the regioselective double oxidation of C5 and C6 carbons of this compound to produce a lactam derivative, employing TEMPO as an oxidant frontiersin.org. This transformation is part of a "molecular editing" strategy aimed at transforming the securinane skeleton into the norsecurinane skeleton. Oxidative rearrangements, such as the Achmatowicz-type rearrangement, are also valuable for converting furfuryl alcohols into functionalized six-membered heterocycles, often utilizing catalytic or photo-biocatalytic approaches frontiersin.org.

Synthetic Methodologies for this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is driven by the desire to explore structure-activity relationships and develop compounds with improved or novel biological properties.

Design and Synthesis of Novel Allosecurinine (B2590158) Derivatives

The design and synthesis of novel this compound derivatives involve modifying the parent structure to create compounds with enhanced or altered biological activities. Research has focused on synthesizing a variety of derivatives to investigate their potential as therapeutic agents, such as antitumor agents researchgate.netx-mol.netresearchgate.net. These studies typically involve the synthesis of a library of compounds based on the this compound scaffold, followed by evaluation of their biological activities. For example, twenty-three novel this compound derivatives were synthesized and tested against nine human cancer cell lines, with some showing promising antiproliferative effects researchgate.net. The synthesis of these derivatives often involves strategic functionalization of specific positions on the this compound core or the introduction of new structural elements.

Compound List

Allosecurinine

Viroallosecurinine

Secu'amamine A

Fluvirosaones A

Fluvirosaones B

Flueggeacosine B

N-demethylechitamine

Rhazimal

Rhazicine

Norsecurinine

Securinine D

Flueggeacosine A

Suffruticosine

Bubbialidine

Allosecurinine

Allonorsecurinine

Secu'amamine E

Menisdaurilide

Virosine A

Anachelin H

Tebufloquin

The provided search results offer insights into various sophisticated synthetic methodologies applicable to this compound and its analogs. The integration of techniques such as visible-light-mediated catalysis, Polonovski reactions, and fragment-coupling strategies continues to advance the efficient and selective synthesis of these complex natural products and their derivatives.### 4.2.3. Intramolecular Aza-Michael Additions

Intramolecular aza-Michael additions represent a powerful synthetic strategy for constructing nitrogen-containing heterocyclic frameworks, which are prevalent in complex natural products like this compound. This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl system within the same molecule, leading to the formation of cyclic structures. While direct applications of this method to the total synthesis of this compound were not explicitly detailed in the provided search results, the broader utility of intramolecular aza-Michael additions in forming cyclic amines and related structures is well-established nih.govrsc.orgyccskarad.comgeorgiasouthern.edu. These reactions are often catalyzed by Lewis acids or organocatalysts, facilitating the formation of new carbon-nitrogen bonds with high stereoselectivity yccskarad.combeilstein-journals.org. The successful implementation of this strategy for this compound would require the design of a precursor molecule containing appropriately positioned amine and Michael acceptor functionalities to enable efficient cyclization, forming key ring systems within the alkaloid's structure.

Fragment-Coupling Strategies

Fragment-coupling strategies are indispensable for the convergent synthesis of complex molecules, enabling the modular assembly of smaller, more manageable building blocks into the final target structure. This approach has been widely adopted for the synthesis of intricate natural products, including those with challenging skeletal architectures nih.govdigitellinc.comresearchgate.netresearchgate.net. In the context of this compound synthesis, fragment coupling would involve the preparation of distinct structural fragments that can be efficiently joined. For instance, the synthesis of the dimeric securinega alkaloid flueggeacosine B utilized a fragment-coupling approach, employing palladium-catalyzed cross-coupling reactions nih.gov. Although specific fragment-coupling routes for this compound's core structure were not detailed, the general principle involves synthesizing functionalized fragments and then connecting them through robust coupling methodologies, often metal-catalyzed. This modularity allows for greater flexibility in introducing structural variations and can offer a more efficient route to complex targets compared to linear synthesis.

Visible-Light-Mediated and Metal-Catalyzed Transformations (e.g., Cu-catalyzed CDC)

Visible-light-mediated and metal-catalyzed transformations have emerged as transformative tools in organic synthesis, enabling reactions under mild conditions with enhanced efficiency and selectivity. Copper-catalyzed cross-dehydrogenative coupling (Cu-catalyzed CDC) is a notable example, facilitating the formation of C-C and C-heteroatom bonds through the oxidative activation of C-H bonds nih.govmdpi.comnih.govbeilstein-journals.orgorganic-chemistry.org. This methodology has proven valuable in streamlining synthetic pathways for complex molecules.

A significant application in the realm of securinega alkaloids is the synthesis of the dimeric flueggeacosine B from this compound, which employed a visible-light-mediated Cu-catalyzed CDC reaction between an aldehyde and an electron-deficient olefin. This approach successfully reduced the synthetic route to just four steps, directly constructing a conjugated dicarbonyl moiety, a common structural feature in natural products nih.gov. Furthermore, the synergy between visible-light photocatalysis and transition metal catalysis provides a potent platform for novel chemical transformations. These methods often operate through a single catalytic cycle, where the transition metal complex simultaneously harvests light energy and catalyzes the chemical reaction, offering advantages in terms of sustainability and efficiency beilstein-journals.orgrsc.orgnih.govnih.gov.

Polonovski Reactions and Amine Shifts

The Polonovski reaction and related amine shift reactions are critical for modifying amine functionalities and rearranging molecular skeletons, particularly in the synthesis of alkaloids. The Polonovski reaction typically involves the activation of tertiary amine N-oxides using anhydrides or acyl halides, generating iminium ion intermediates that can undergo subsequent transformations chemistry-reaction.comorganicreactions.orgpsu.edu. This reaction has been instrumental in the synthesis of various natural products, including the antitumour alkaloid vinblastine psu.edu.

More recently, a vanadium-mediated regioselective Polonovski reaction applied to (viro)allosecurinine N-oxides has enabled the generation of key enamine intermediates. These intermediates serve as precursors for natural products such as Secu'amamine A and Fluvirosaones A and B researchgate.netresearchgate.netresearchgate.net. Specifically, formal hydration and a 1,2-amine shift of these enamine intermediates have successfully yielded Secu'amamine A researchgate.net. The stereochemical outcome of the 1,2-amine shift is significantly influenced by the relative stereochemistry at the C2 position of these advanced intermediates, dictating the formation of specific products researchgate.net.

Oxidative Modifications and Rearrangements

Oxidative modifications and rearrangements play a crucial role in accessing diverse structural motifs and assembling complex molecular architectures. Research efforts have explored the oxidative transformations of this compound and related alkaloids. For instance, studies investigating the bromination and oxidation of securinine have reported interesting ring contraction and oxidation rearrangement products researchgate.net. These findings underscore the reactivity of the securinega alkaloid core under oxidative conditions.

A specific example of oxidative modification involves the regioselective double oxidation of the C5 and C6 carbons of this compound, leading to the formation of a lactam derivative. This transformation, employing TEMPO as an oxidant, is part of a broader "molecular editing" strategy aimed at converting the securinane skeleton into the norsecurinane skeleton frontiersin.org. Oxidative rearrangements, such as the Achmatowicz rearrangement, are also valuable for the transformation of furfuryl alcohols into densely functionalized six-membered heterocycles, often utilizing catalytic or photo-biocatalytic approaches frontiersin.org.

Synthetic Methodologies for this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is a critical endeavor aimed at exploring structure-activity relationships and developing compounds with enhanced or novel biological properties.

Design and Synthesis of Novel Allosecurinine Derivatives

The design and synthesis of novel this compound derivatives focus on modifying the parent structure to create compounds with altered or improved biological activities. Research efforts have concentrated on synthesizing a diverse range of derivatives to investigate their potential as therapeutic agents, particularly as antitumor agents researchgate.netx-mol.netresearchgate.net. These studies typically involve the creation of compound libraries based on the this compound scaffold, followed by rigorous evaluation of their biological activities. For example, the synthesis and testing of twenty-three novel this compound derivatives against nine human cancer cell lines revealed promising antiproliferative effects for several compounds researchgate.net. The synthesis of these derivatives often entails strategic functionalization at specific positions of the this compound core or the introduction of entirely new structural elements.

Compound List

Allosecurinine

Viroallosecurinine

Secu'amamine A

Fluvirosaones A

Fluvirosaones B

Flueggeacosine B

N-demethylechitamine

Rhazimal

Rhazicine

Norsecurinine

Securinine D

Flueggeacosine A

Suffruticosine

Bubbialidine

Allonorsecurinine

Secu'amamine E

Menisdaurilide

Virosine A

Anachelin H

Tebufloquin

The presented research findings highlight the sophisticated synthetic methodologies applicable to this compound and its analogs. The integration of techniques such as visible-light-mediated catalysis, Polonovski reactions, and fragment-coupling strategies continues to drive advancements in the efficient and selective synthesis of these complex natural products and their derivatives.

Molecular Editing and Skeletal Rearrangement Approaches (e.g., Single Carbon Deletion)

Molecular editing and skeletal rearrangement strategies are employed to modify the core structure of securinine alkaloids, including allosecurinine, to create novel analogs. A significant approach involves a "single-atom deletion" strategy, which transforms the piperidine ring characteristic of securinanes into a pyrrolidine (B122466) core, yielding norsecurinane derivatives frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov. This process typically involves oxidative ring contraction, followed by chemoselective reduction steps frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govsemanticscholar.org. For instance, allosecurinine can be converted into allonorsecurinine through such molecular editing protocols, demonstrating a method for late-stage skeletal modification frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govsemanticscholar.org.

Beyond single-atom deletion, other molecular editing techniques focus on introducing chemical diversity at specific positions of the securinine scaffold. Modifications at the C14 position, for example, have been achieved through site-selective γ-iodination, followed by palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki-Miyaura couplings nih.govresearchgate.net. These methods allow for the installation of various functional groups, potentially enhancing or altering the biological activity of the resulting analogs nih.govresearchgate.net. Skeletal rearrangements, in a broader sense, refer to reactions that involve the reorganization of a molecule's carbon skeleton cambridgescholars.comrsc.org.

Synthesis of Securinine-Tryptamine Conjugates

The synthesis of securinine-tryptamine conjugates involves linking the securinine framework with tryptamine (B22526) or its derivatives, typically via a Michael addition reaction. This reaction commonly occurs at the Δ14 double bond of securinine lidsen.comresearchgate.netrsc.org. The process is often facilitated by Lewis acid catalysts, with examples including ytterbium triflate, cerium(III) chloride, and copper monochloride lidsen.comresearchgate.netresearchgate.net.

Summary of Synthetic Strategies

| Synthetic Strategy | Key Transformation/Product | Primary Reference(s) |

| Single Carbon Deletion (Molecular Editing) | Transformation of Securinine/Allosecurinine to Norsecurinine/Allonorsecurinine via ring contraction and reduction. | frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govsemanticscholar.org |

| C14 Functionalization | γ-iodination followed by Pd-catalyzed cross-coupling (Sonogashira, Suzuki) for introducing chemical diversity. | nih.govresearchgate.net |

| Michael Addition (Securinine-Tryptamine Conjugates) | Conjugation of Securinine with Tryptamine or derivatives to form Allomargaritarine (2b) and 15-epi-allomargaritarine (2a). | lidsen.comresearchgate.netrsc.orgresearchgate.netresearchgate.net |

Compound List:

this compound

Securinine

Norsecurinine

Allonorsecurinine

Tryptamine

Allomargaritarine

15-epi-allomargaritarine

Structure Activity Relationships Sar in Allosecurinin Research

Elucidation of Structural Features Critical for Biological Activity

The biological activity of allosecurinin and its isomers is intrinsically linked to their rigid and complex tetracyclic structure. This core scaffold, consisting of four fused rings (A, B, C, and D), provides a specific three-dimensional arrangement that is crucial for interaction with biological targets. nih.govresearchgate.net

Key structural features of the Securinega alkaloid family include:

Tetracyclic Backbone: The fundamental framework is composed of a piperidine (B6355638) ring (A) fused to an azabicyclo[3.2.1]octane system (rings B and C). nih.govresearchgate.net

Butenolide Moiety (Ring D): An α,β-unsaturated γ-lactone (butenolide) ring is a characteristic feature. The electrophilic nature of this ring is considered important for covalent interactions with biological nucleophiles.

Stereochemistry: this compound is a stereoisomer of securinine (B1681715). The specific spatial arrangement of the atoms, particularly at the junctions of the ring systems, significantly influences biological activity. For instance, this compound and its parent compound securinine differ in their stereochemistry, which dramatically affects their potency as GABA receptor antagonists. nih.gov

Correlating Structural Modulations with Observed Pharmacological Effects

Modifications to the this compound scaffold have led to the discovery of derivatives with a range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. These studies help to map which parts of the molecule are responsible for specific biological outcomes.

One key area of investigation has been the GABAergic activity. Research has shown that securinine and dihydrosecurinine (where the double bond in ring D is saturated) are effective antagonists of GABA receptors. nih.gov In contrast, this compound and virosecurinine demonstrate significantly weaker activity at these receptors, with IC50 values greater than 1 mM for inhibiting [3H]GABA binding. nih.gov This suggests that the specific stereochemical configuration of this compound is less favorable for binding to and antagonizing the GABA recognition site compared to securinine. nih.gov

Recent research on other Securinega alkaloids isolated from Securinega suffruticosa has further elucidated these relationships. The evaluation of newly discovered securingines (A-G) and known analogues has provided specific data linking structural variations to distinct biological activities. For example, securingine B (Compound 4) exhibited notable cytotoxic activity against four human cancer cell lines, while other analogs showed potent anti-inflammatory or neurotrophic effects.

| Compound | Structural Modification (Relative to Securinine/Allosecurinin Core) | Observed Pharmacological Effect | Potency (IC50 or % Effect) | Source |

|---|---|---|---|---|

| Securinine | Parent Compound | GABA Receptor Antagonism | IC50 ≈ 50 µM | nih.gov |

| This compound | Stereoisomer of Securinine | GABA Receptor Antagonism | IC50 > 1 mM (Weak Activity) | nih.gov |

| Securingine B (Compound 4) | Modified Securinine structure | Cytotoxicity (A549, SK-OV-3, SK-MEL-2, HCT15 cell lines) | IC50 values of 1.5 - 6.8 µM | nih.gov |

| Securingine G (Compound 12) | Modified Securinine structure | Anti-inflammatory (Inhibition of Nitric Oxide production) | IC50 = 1.1 µM | nih.gov |

| Securingine C (Compound 5) | Modified Securinine structure | Neuroprotection (Nerve Growth Factor production) | 172.6 ± 1.2% at 10 µM | nih.gov |

These findings underscore that subtle changes to the periphery of the Securinega alkaloid core can drastically alter the primary pharmacological effect, shifting the activity profile from CNS stimulation to anticancer or anti-inflammatory actions.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. fiveable.medrugdesign.org This approach aims to predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. drugdesign.org A typical QSAR study involves calculating molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) for a series of compounds and using statistical methods to build a predictive model. nih.govchemmethod.com

Despite the clear SAR demonstrated by various this compound analogs, specific and detailed QSAR studies focused exclusively on this class of compounds are not extensively reported in publicly available literature. However, the principles of QSAR can be applied to hypothesize how such a study would be conducted for this compound derivatives.

A hypothetical QSAR study on this compound analogs would involve:

Dataset Compilation: Assembling a series of this compound derivatives with experimentally measured biological activity (e.g., IC50 values for cytotoxicity or receptor binding).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog, such as LogP (lipophilicity), molar refractivity (steric bulk), and electronic parameters (e.g., Hammett constants).

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that links the descriptors to the observed activity. chemmethod.com

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets to ensure its reliability. researchgate.net

Such models could reveal, for example, that increased lipophilicity in a certain region of the molecule enhances cell penetration and cytotoxic activity, or that a specific electronic distribution around the butenolide ring is optimal for receptor interaction. While a dedicated QSAR model for this compound is yet to be developed, the diverse activities of its known analogs present a strong foundation for future computational studies.

Pharmacophore Discovery from this compound and its Analogs

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to a specific biological target. nih.govmdpi.com Discovering the pharmacophore for this compound and its analogs can help in designing new molecules with improved activity and in screening large databases for novel therapeutic candidates.

Given that a primary mechanism of action for Securinega alkaloids is the antagonism of the GABA-A receptor, a pharmacophore model can be proposed based on the known structural requirements for this activity. nih.govnih.gov The GABA-A receptor is a ligand-gated ion channel with multiple binding sites. nih.govmdpi.com Antagonists like securinine prevent the binding of GABA, thereby blocking its inhibitory effect.

A plausible pharmacophore model for GABA-A receptor antagonism by this compound and its analogs would likely include:

A Hydrophobic Core: Corresponding to the rigid tetracyclic scaffold, which would fit into a hydrophobic pocket within the receptor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone ring (Ring D) is a key feature that could interact with a hydrogen bond donor residue in the receptor binding site.

A Basic Nitrogen Atom: The nitrogen atom in Ring A is basic and would likely be protonated at physiological pH. This positive charge could form a crucial ionic interaction with an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor.

Defined Spatial Geometry: The precise 3D arrangement of these features is critical. The inactivity of this compound compared to securinine as a GABA antagonist strongly suggests that the stereochemistry dictates whether these features can align correctly with the complementary points on the receptor. nih.gov

By comparing the structures of active (securinine) and inactive (this compound) isomers, this pharmacophore model can be refined to include specific steric exclusion volumes, providing a more accurate template for the design of novel CNS-active compounds. nih.govunina.it

Pharmacological and Biological Activities: Mechanistic Investigations Pre Clinical Focus

Neurobiological Activity (via Analogs/Derivatives)

The exploration of Allosecurinin's neurobiological potential has largely been conducted through its derivatives, which have demonstrated significant activity in pre-clinical settings. These investigations aim to understand how structural modifications can lead to compounds capable of intervening in the complex mechanisms underlying neurodegenerative diseases like Alzheimer's.

Neuroprotective Effects in Pre-clinical Disease Models (e.g., Alzheimer's Disease Mice Model)

Pre-clinical studies have evaluated the neuroprotective effects of Allomargaritarine (2b), a compound identified as a derivative of this compound (2-epi-securinine) lidsen.com. In the 5xFAD transgenic mouse model, which recapitulates key features of Alzheimer's disease, Allomargaritarine (2b) has shown notable neuroprotective capabilities lidsen.com.

In vivo experiments demonstrated that Allomargaritarine (2b) effectively restored cognitive dysfunction in these mice, leading to improvements in short-term and long-term episodic and spatial memory lidsen.com. Post-mortem analyses of the brains from treated mice corroborated these behavioral findings, revealing a reduction in the number of amyloid deposits and a decrease in the intensity of oxidative stress within brain tissues lidsen.com. These results suggest that Allomargaritarine (2b) can mitigate core pathological hallmarks and their downstream effects on cognitive function in an AD mouse model.

Table 1: Cognitive Performance in 5xFAD Alzheimer's Disease Mice Model

The following data illustrates the effect of Allomargaritarine (2b) on a cognitive indicator, likely related to spatial memory or aimless behavior, in the 5xFAD mouse model. The values represent the percentage reduction in the measured indicator, suggesting improved cognitive function.

| Group | Cognitive Indicator (e.g., Aimless Swimming) | Day 3 (% Reduction in Indicator) | Day 4 (% Reduction in Indicator) |

| Control | Aimless Swimming | 23.44 | 33.92 |

| 5xFAD + 2b | Aimless Swimming | 24.93 | 38.44 |

Data derived from study findings on Allomargaritarine (2b) in 5xFAD mice lidsen.com.

Modulation of Proteinopathy Pathways (e.g., β-secretase 1 inhibition, Aβ aggregation prevention)

Beyond general neuroprotection, Allomargaritarine (2b) has demonstrated specific mechanisms of action relevant to Alzheimer's disease pathogenesis, particularly concerning proteinopathy pathways lidsen.com. The compound has been identified as an effective inhibitor of β-secretase 1 (BACE1), an enzyme critically involved in initiating the generation of pathological forms of β-amyloid peptide (Aβ) lidsen.com. BACE1 catalyzes the first cleavage of the amyloid precursor protein (APP), a crucial step in the amyloid cascade hypothesis of AD wikipedia.orgfrontiersin.org.

Furthermore, Allomargaritarine (2b) has been shown to directly prevent the pathological aggregation of Aβ1-42, a major component of amyloid plaques found in AD brains lidsen.comfrontiersin.orgnih.gov. By inhibiting BACE1 activity and preventing Aβ aggregation, Allomargaritarine (2b) targets key molecular events that drive AD pathology, offering a potential therapeutic strategy to halt or slow disease progression.

Advanced Analytical and Bioanalytical Methodologies in Allosecurinin Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for verifying the molecular structure of allosecurinin. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its complex tetracyclic framework, confirming the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each atom in the molecule can be determined. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) provide definitive information about the molecular skeleton and stereochemistry.

Detailed 1D and 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of all proton and carbon signals. The complete spectral data for this compound has been established through its total synthesis, providing a definitive reference for its identification. acs.org

Interactive Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Note: This table presents representative chemical shifts based on the known structure of this compound. The definitive experimental data can be found in the supporting information of the cited total synthesis publication. acs.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | ~6.0-6.2 (d) | ~125.0 |

| 3 | ~7.0-7.2 (d) | ~145.0 |

| 4 | - | ~175.0 (C=O) |

| 5a | ~4.5-4.7 (d) | ~70.0 |

| 5b | ~4.3-4.5 (d) | ~70.0 |

| 7 | ~3.0-3.2 (m) | ~60.0 |

| 8 | ~2.8-3.0 (m) | ~55.0 |

| 9a | ~1.8-2.0 (m) | ~25.0 |

| 9b | ~1.6-1.8 (m) | ~25.0 |

| 10a | ~1.5-1.7 (m) | ~28.0 |

| 10b | ~1.3-1.5 (m) | ~28.0 |

| 11a | ~2.5-2.7 (m) | ~40.0 |

| 11b | ~2.3-2.5 (m) | ~40.0 |

| 12 | - | ~65.0 |

Mass spectrometry (MS) is a critical tool for determining the precise molecular weight of this compound and for gaining structural insights through its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₃H₁₅NO₂) by providing a highly accurate mass measurement. The monoisotopic mass of this compound is 217.1103 g/mol .

When subjected to techniques like collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule [M+H]⁺ undergoes predictable fragmentation. The tetracyclic structure of this compound, containing a piperidine (B6355638) ring fused to other rings, makes it susceptible to retro-Diels-Alder (RDA) reactions. This process involves the cleavage of the ring system, leading to characteristic neutral losses and fragment ions that help confirm the core structure. The analysis of these fragments allows researchers to verify the integrity of the different ring systems within the molecule.

Interactive Table 2: Predicted Major Fragment Ions for this compound in MS/MS Analysis

| m/z (mass-to-charge ratio) | Possible Identity | Fragmentation Pathway |

| 218.1181 | [M+H]⁺ | Protonated parent molecule |

| 190.0868 | [M+H - CO]⁺ | Loss of carbon monoxide from the lactone |

| 174.0919 | [M+H - C₂H₂O]⁺ | Loss of ketene (B1206846) from the butenolide ring |

| 150.0762 | [M+H - C₄H₄O₂]⁺ | Fragment from RDA reaction |

| 122.0970 | [C₈H₁₂N]⁺ | Piperidine-containing fragment from RDA reaction |

Chromatographic Methods for Separation and Purification in Research Applications

Chromatographic techniques are fundamental for isolating this compound from natural sources or synthetic reaction mixtures and for verifying its purity. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound samples and for its quantification. Due to the structural similarity with its diastereomer, securinine (B1681715), a robust and validated HPLC method is essential for distinguishing between them and ensuring the sample's integrity. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A validated HPLC method for the analysis of the isomeric compound securinine provides a direct and applicable protocol for this compound. google.com This method allows for the determination of purity with high precision and accuracy, and can be used for quantitative analysis in various research contexts. The detection is typically performed using a UV detector, as the α,β-unsaturated lactone chromophore in this compound absorbs UV light effectively at a specific wavelength.

Interactive Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.04 M Ammonium Acetate |

| Ratio | 30:70 (Acetonitrile:Ammonium Acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 256 nm |

| Purpose | Purity assessment and quantification |

Computational Chemistry and In Silico Techniques in Drug Discovery Research

Computational chemistry provides powerful in silico tools to predict and analyze the behavior of molecules like this compound, thereby guiding drug discovery efforts. These techniques can simulate molecular interactions, saving significant time and resources in the early stages of research.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (this compound) when bound to a specific protein target. This simulation helps to elucidate the binding mode and estimate the binding affinity, providing insights into the compound's potential mechanism of action.

Research on the closely related alkaloid, securinine, has identified the protein α-tubulin as a primary biological target. nih.govexplorationpub.comdoaj.org Docking studies simulate the interaction of these alkaloids within the colchicine/pironetin binding site on α-tubulin. nih.govresearchgate.net By placing this compound into the three-dimensional crystal structure of the tubulin protein (e.g., PDB ID: 5FNV), researchers can predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the alkaloid and the amino acid residues in the binding pocket. These simulations suggest that this compound can form a stable complex with α/β-tubulin, supporting its potential as a microtubule-targeting agent. nih.govnih.gov

Interactive Table 4: Key Parameters in Molecular Docking Simulation of this compound

| Parameter | Description |

| Target Protein | α/β-Tubulin |

| PDB ID | 5FNV |

| Potential Binding Site | Colchicine/Pironetin site on α-tubulin |

| Key Interacting Residues (Flexible) | Phe135, Ser165, Phe169, Cys200, Phe202, Ser241, Leu242, Phe255, Cys316, Lys352 |

| Predicted Interactions | Hydrogen bonding, van der Waals forces, hydrophobic interactions |

| Objective | To predict binding affinity and mode of action |

Homology Modeling for Target Protein Structure Prediction

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein of interest (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov This method is particularly valuable when experimental structures from techniques like X-ray crystallography or NMR spectroscopy are unavailable. The fundamental principle behind homology modeling is that proteins with similar sequences tend to adopt similar three-dimensional structures. nih.gov

In the context of this compound research, homology modeling can be instrumental in elucidating its mechanism of action by predicting the structures of its potential protein targets. For instance, if this compound is hypothesized to interact with a specific enzyme or receptor for which no experimental structure exists, homology modeling can generate a reliable 3D model. This process generally involves four key steps:

Template Selection: Identifying one or more known protein structures that have a significant sequence similarity to the target protein. nih.gov Databases like the Protein Data Bank (PDB) are searched to find suitable templates. The quality of the final model is highly dependent on the sequence identity between the target and the template; higher identity generally leads to a more accurate model. nih.gov

Target-Template Alignment: Aligning the amino acid sequence of the target protein with the sequence of the selected template. This step is crucial as it establishes the correspondence between residues in the target and template, guiding the modeling of the target's structure.

Model Building: Generating the 3D coordinates of the target protein's backbone and side chains based on the alignment with the template structure. Conserved regions are typically modeled directly from the template, while variable regions, such as loops, may require more sophisticated modeling techniques.

Model Evaluation and Refinement: Assessing the quality of the generated model using various computational tools that check for proper stereochemistry, bond lengths, and angles. The model may undergo refinement to improve its accuracy and stability.

By creating a 3D model of a potential target protein, researchers can then use molecular docking simulations to predict how this compound might bind to it. This can provide insights into the specific binding site and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the this compound-protein complex. Such information is invaluable for understanding the compound's biological activity and for guiding the design of more potent and selective derivatives. While allosteric binding sites can be located in flexible and unresolved parts of a protein's structure, homology modeling can still be a useful tool for drug design. nih.gov

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Lead Identification in Pre-clinical Research

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a potential drug candidate. ADME—which stands for Absorption, Distribution, Metabolism, and Excretion—describes how a compound is processed by the body. Predicting these properties is a critical step in preclinical research to identify promising lead compounds and to avoid costly failures in later stages of development. Computational ADME prediction models have become indispensable tools for rapidly screening large numbers of compounds and prioritizing those with favorable drug-like properties.

For this compound, in silico ADME prediction can provide valuable information about its potential as a therapeutic agent. These predictive models use the chemical structure of this compound to estimate a wide range of physicochemical and pharmacokinetic parameters.

Key ADME Parameters Predicted for this compound:

| ADME Property | Description | Importance in Drug Development |

| Absorption | The process by which a drug enters the bloodstream. Key parameters include intestinal absorption, oral bioavailability, and cell permeability (e.g., Caco-2 permeability). | Determines how well the drug is absorbed when administered, particularly for oral drugs. |

| Distribution | The reversible transfer of a drug from one location in the body to another. Important parameters include plasma protein binding, blood-brain barrier penetration, and volume of distribution. | Influences the concentration of the drug at its target site and can affect its efficacy and potential for side effects. |

| Metabolism | The chemical modification of a drug by the body, primarily by enzymes in the liver (e.g., cytochrome P450 enzymes). | Determines the drug's half-life and can lead to the formation of active or toxic metabolites. |

| Excretion | The removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile). | Affects the duration of the drug's action and its potential for accumulation in the body. |

| Toxicity | Prediction of potential adverse effects, such as cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and mutagenicity (e.g., Ames test). | Helps to identify potential safety concerns early in the drug development process. |

By analyzing the predicted ADME profile of this compound, medicinal chemists can identify potential liabilities and design strategies to optimize its properties. For example, if this compound is predicted to have poor oral bioavailability, chemical modifications could be made to improve its absorption. Similarly, if it is predicted to be rapidly metabolized, structural changes could be introduced to increase its metabolic stability. Ultimately, ADME prediction plays a pivotal role in the hit-to-lead and lead optimization phases of drug discovery, helping to guide the development of this compound derivatives with improved pharmacokinetic profiles.

Cellular and Molecular Biology Assays for Activity Assessment

Cell Viability and Proliferation Assays (e.g., MTT, CCK8)

Cell viability and proliferation assays are fundamental tools in pharmacology and cancer research to assess the effects of chemical compounds on cell populations. abcam.com These assays are often used to determine the cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects of a compound like this compound. Two of the most commonly used colorimetric assays for this purpose are the MTT and CCK-8 assays. creative-biogene.compatsnap.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. patsnap.com The amount of formazan produced is directly proportional to the number of viable cells. patsnap.com The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer. patsnap.com

The Cell Counting Kit-8 (CCK-8) assay is another widely used method that offers several advantages over the MTT assay. patsnap.com It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange-colored formazan dye. aatbio.comtocris.com The amount of this formazan dye is also directly proportional to the number of living cells. tocris.com Because the formazan product is water-soluble, the CCK-8 assay does not require a solubilization step, making it simpler, faster, and less toxic to cells than the MTT assay. patsnap.comaatbio.com

In research involving this compound, these assays are employed to quantify its impact on the viability and proliferation of various cell lines, particularly cancer cells. By treating cells with increasing concentrations of this compound over different time points, researchers can generate dose-response curves and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth). This data is crucial for evaluating the compound's potency and selectivity.

Comparison of MTT and CCK-8 Assays:

| Feature | MTT Assay | CCK-8 Assay |

| Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | WST-8 (a water-soluble tetrazolium salt) |

| Principle | Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases. patsnap.com | Reduction of WST-8 to a water-soluble orange formazan dye by cellular dehydrogenases. abcam.comaatbio.com |

| Solubilization | Requires a solubilization step to dissolve the formazan crystals. patsnap.com | No solubilization step is needed as the formazan product is water-soluble. patsnap.com |

| Toxicity | The formazan crystals and the solubilizing agents can be toxic to cells. | Less toxic to cells, allowing for longer incubation times. patsnap.com |

| Sensitivity | Generally considered to be a reliable and robust assay. patsnap.com | Often more sensitive than the MTT assay. aatbio.com |

| Procedure | More time-consuming due to the solubilization step. patsnap.com | Simpler and faster procedure. patsnap.com |

Flow Cytometry (FCM) for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. nih.gov It is an essential tool in this compound research for investigating the mechanisms by which the compound affects cell fate, specifically by inducing apoptosis (programmed cell death) and altering cell cycle progression. bio-rad-antibodies.comnih.gov

Apoptosis Analysis:

Apoptosis is a tightly regulated process of cell suicide that is crucial for normal development and tissue homeostasis. Many anti-cancer drugs exert their effects by inducing apoptosis in tumor cells. Flow cytometry can be used to detect the hallmark features of apoptosis. nih.gov A common method involves the use of Annexin V and a viability dye like propidium (B1200493) iodide (PI).

Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). bio-rad-antibodies.com By staining cells with fluorescently labeled Annexin V, early apoptotic cells can be identified.

Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.

By co-staining cells with Annexin V-FITC and PI, flow cytometry can distinguish between different cell populations:

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis:

The cell cycle is the series of events that take place in a cell leading to its division and duplication. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The progression through the cell cycle is tightly regulated, and disruptions in this process can lead to uncontrolled cell growth, a hallmark of cancer.

Flow cytometry can be used to analyze the distribution of cells in the different phases of the cell cycle. This is typically done by staining the cells with a fluorescent dye that binds to DNA, such as PI. The amount of fluorescence emitted by the stained cells is directly proportional to their DNA content.

G1 phase: Cells have a normal (2n) amount of DNA.

S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.

G2/M phase: Cells have a duplicated (4n) amount of DNA.

Sub-G1 peak: A peak appearing to the left of the G1 peak on a DNA content histogram is indicative of apoptotic cells, which have fragmented DNA. bio-rad-antibodies.comresearchgate.net

By treating cells with this compound and then analyzing their cell cycle distribution by flow cytometry, researchers can determine if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). researchgate.net This information provides valuable insights into the molecular pathways that are targeted by this compound.

Western Blotting for Protein Expression Profiling

Western blotting, also known as immunoblotting, is a widely used technique in molecular biology to detect and quantify specific proteins in a complex mixture, such as a cell lysate. nih.gov This method is indispensable in this compound research for elucidating the molecular mechanisms underlying its biological effects. By examining changes in the expression levels of key proteins, researchers can identify the signaling pathways that are modulated by this compound treatment.

The Western blotting procedure involves several steps: